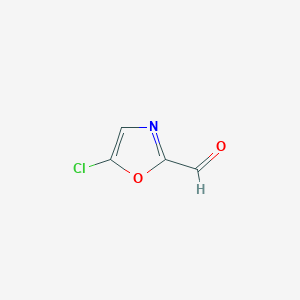

5-Chloro-1,3-oxazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-3-1-6-4(2-7)8-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFWGHNVFISLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 5 Chloro 1,3 Oxazole 2 Carbaldehyde

Reaction Pathways Involving the Aldehyde Functionality

The carbaldehyde group at the 2-position of the oxazole (B20620) ring is a primary site for a variety of chemical modifications, including nucleophilic additions and oxidation reactions.

Nucleophilic Addition Reactions at the Formyl Group

The electrophilic carbon atom of the formyl group is susceptible to attack by a range of nucleophiles, leading to a diverse array of derivatives.

The condensation of 5-Chloro-1,3-oxazole-2-carbaldehyde with primary amines and hydrazines represents a fundamental transformation, yielding the corresponding imine (Schiff base) and hydrazone derivatives. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. The resulting C=N double bond in these products extends the conjugated system of the oxazole ring, which can have implications for their chemical and photophysical properties. For instance, the reaction of analogous heterocyclic aldehydes, such as 2-chloroquinoline-3-carbaldehyde, with hydrazine (B178648) hydrate (B1144303) readily forms the corresponding hydrazone nih.gov. Similarly, 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes have been shown to condense with substituted hydrazines to yield quinoline-1,3-oxazole hybrids researchgate.net.

Table 1: Synthesis of Imine and Hydrazone Derivatives from this compound

| Reagent | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Ethanol, reflux |

| Hydrazine (H₂NNH₂) | Hydrazone | Methanol, room temperature |

| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone | Ethanol, acetic acid catalyst, reflux |

Beyond simple imine and hydrazone formation, the aldehyde functionality of this compound can participate in a variety of other condensation reactions. These include reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base to afford Knoevenagel condensation products. These reactions are valuable for carbon-carbon bond formation and the synthesis of more elaborate structures. Analogous reactions have been reported for other chloro-substituted heterocyclic aldehydes. For example, 2-chloroquinoline-3-formyl-quinolines undergo condensation with compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) and acetophenones nih.gov. These transformations highlight the potential of this compound to act as a key intermediate in the synthesis of diverse heterocyclic systems.

Selective Oxidation of the Carbaldehyde to Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid without affecting the chloro-substituted oxazole ring. This transformation is a crucial step in the synthesis of various oxazole-based pharmaceuticals and functional materials. Common oxidizing agents for this purpose include potassium permanganate, chromium trioxide, or milder reagents like silver oxide. The resulting 5-chloro-1,3-oxazole-2-carboxylic acid is a valuable synthetic intermediate, allowing for further derivatization, such as esterification or amidation. The general principle of oxidizing a formyl group on an oxazole ring to a carboxylic acid is a well-established transformation .

Reactivity of the Chloro Substituent on the Oxazole Ring

The chlorine atom at the 5-position of the oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a handle for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution Reactions with Heteroatom Nucleophiles (N, O, S)

The electron-withdrawing nature of the oxazole ring facilitates the displacement of the chloro substituent by various heteroatom nucleophiles. Research on related 2-substituted 5-chloro-1,3-oxazole-4-carboxamides has demonstrated the reactivity of the chlorine atom towards nitrogen, oxygen, and sulfur nucleophiles researchgate.netresearchgate.net.

Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, including primary and secondary amines, can displace the chloro group to form 5-amino-1,3-oxazole derivatives. These reactions are typically performed at elevated temperatures in a suitable solvent, sometimes with the addition of a base to neutralize the hydrogen chloride formed during the reaction.

Oxygen Nucleophiles: Alkoxides and phenoxides can react with this compound to yield the corresponding 5-alkoxy and 5-aryloxy derivatives. These reactions often require anhydrous conditions and the use of a strong base to generate the nucleophile.

Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles for the displacement of the chlorine atom, leading to the formation of 5-thioether derivatives libretexts.org. These reactions are often carried out in the presence of a base. The resulting sulfur-linked oxazoles are of interest in medicinal chemistry and materials science. Studies on 5-chloroisoxazoles have also shown their versatility in reacting with N-, O-, and S-nucleophiles mdpi.com.

Table 2: Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Product Type | General Reaction Conditions |

| Amine (R₂NH) | 5-Amino-1,3-oxazole | DMF, 100 °C |

| Alkoxide (RO⁻) | 5-Alkoxy-1,3-oxazole | Anhydrous THF, NaH |

| Thiol (RSH) | 5-Thioether-1,3-oxazole | Ethanol, K₂CO₃, reflux |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogs)

The chlorine atom at the C5 position of this compound serves as a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of diverse molecular scaffolds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between an organoboron reagent and an organic halide. While specific examples with this compound are not extensively documented, studies on other halogenated oxazoles suggest that it would be a viable substrate. For instance, Suzuki and Stille cross-coupling reactions have been successfully employed for the site-selective C-4 and C-5 elaboration of 2-(phenylsulfonyl)-1,3-oxazole derivatives. nih.gov These reactions typically utilize a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the coupling of the halide with a boronic acid or ester. The reaction conditions for the Suzuki-Miyaura coupling of related chloro-heterocycles often involve heating in the presence of a suitable palladium catalyst and a base. nih.gov

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. rsc.org The 5-chloro-1,3-oxazole moiety is expected to undergo Heck coupling with various alkenes, providing a route to C5-alkenylated oxazoles. The success of the reaction would depend on the choice of catalyst, base, and solvent, with conditions tailored to optimize the yield and selectivity of the desired product.

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is catalyzed by palladium and a copper co-catalyst, yielding a disubstituted alkyne. organic-chemistry.org Sonogashira coupling has been successfully applied to functionalized trifloyl oxazoles, demonstrating the feasibility of such reactions on the oxazole core. The reaction of this compound with various terminal alkynes would provide access to a range of 5-alkynyl-1,3-oxazole-2-carbaldehydes, which are valuable intermediates for further transformations.

A representative table of potential cross-coupling partners is shown below, based on reactions with analogous heterocyclic systems.

| Coupling Reaction | Potential Coupling Partner | Catalyst System (Example) | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-1,3-oxazole-2-carbaldehyde |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 5-(2-Phenylethenyl)-1,3-oxazole-2-carbaldehyde |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(2-Phenylethynyl)-1,3-oxazole-2-carbaldehyde |

This table represents potential reactions based on the known reactivity of similar compounds. Specific experimental data for this compound is not available in the cited literature.

Intramolecular Cyclizations and Rearrangements of this compound Derivatives

The aldehyde functionality at the C2 position of this compound provides a versatile handle for the synthesis of derivatives that can undergo subsequent intramolecular reactions, leading to the formation of novel fused and rearranged heterocyclic systems.

The aldehyde group of this compound can be readily converted to an oxime, which upon oxidation in situ, generates a nitrile oxide. If the starting molecule is appropriately functionalized with an alkene or alkyne, this nitrile oxide can undergo an intramolecular [3+2] cycloaddition reaction (INOC). This powerful transformation allows for the construction of fused isoxazoline (B3343090) or isoxazole (B147169) ring systems. While no specific examples starting from this compound are reported, the general methodology is well-established for the synthesis of various bicyclic and polycyclic heterocyclic compounds.

The oxazole ring itself is known to undergo rearrangement reactions to form other five-membered heterocyclic systems. For instance, certain oxazole derivatives can be converted into 1,3,4-oxadiazoles. researchgate.net This transformation often involves the reaction of an oxazole derivative, such as a hydrazide, which can be formed from the 2-carbaldehyde group, followed by a cyclization-dehydration sequence. The specific conditions for such a rearrangement would depend on the nature of the substituents on the oxazole ring.

Palladium-catalyzed reactions involving the insertion of isocyanides represent a sophisticated strategy for the construction of complex nitrogen-containing heterocycles. nih.govscispace.comnih.gov While direct examples with this compound are not documented, the general principle involves the oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by the insertion of an isocyanide into the palladium-carbon bond. Subsequent intramolecular trapping of the resulting imidoyl-palladium intermediate by a nucleophile can lead to the formation of new heterocyclic rings. Derivatives of this compound, where the aldehyde is converted to a nucleophilic group, could potentially undergo such transformations to yield expanded and novel heterocyclic architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 1,3 Oxazole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the structural complexity of 5-Chloro-1,3-oxazole-2-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (HMBC, HSQC) NMR experiments is essential for a complete and unambiguous assignment of its structure. The data presented in the following sections are based on predicted values, as comprehensive experimental spectra for this specific compound are not widely available in published literature.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique that provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, two distinct proton signals are expected: one for the aldehyde proton and one for the proton on the oxazole (B20620) ring.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O bond.

The single proton attached to the oxazole ring at the C4 position is also expected to be a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is influenced by the electronegativity of the neighboring oxygen and nitrogen atoms within the aromatic ring, as well as the electron-withdrawing chloro and formyl substituents. This proton is predicted to resonate in the aromatic region, likely between δ 7.5 and 8.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 9.8 - 10.2 | Singlet (s) |

| H4 | 8.0 - 8.4 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals are expected, corresponding to the three carbons of the oxazole ring and the one carbon of the aldehyde group.

The aldehydic carbon (C=O) is expected to be the most downfield signal, typically resonating in the range of δ 180-190 ppm. The carbons of the oxazole ring will appear in the aromatic region of the spectrum. The C2 carbon, being attached to the electronegative oxygen and nitrogen atoms as well as the formyl group, is expected to be significantly deshielded. The C5 carbon, substituted with a chlorine atom, will also experience a downfield shift. The C4 carbon, bonded to a hydrogen atom, will likely be the most upfield of the ring carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 182 - 188 |

| C2 | 158 - 164 |

| C5 | 145 - 151 |

| C4 | 125 - 131 |

Nitrogen-15 (¹⁵N) NMR Spectroscopic Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule. However, ¹⁵N NMR is often challenging due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, which results in lower sensitivity compared to ¹H NMR. ipb.pt

For this compound, a single ¹⁵N signal is expected for the nitrogen atom in the oxazole ring. The chemical shift of this nitrogen is influenced by its sp² hybridization and its position within the aromatic heterocycle, flanked by an oxygen atom and a carbon atom. Based on literature values for similar oxazole derivatives, the ¹⁵N chemical shift is anticipated to be in the range of δ -100 to -150 ppm relative to nitromethane. beilstein-journals.org The electron-withdrawing substituents on the ring are expected to influence the precise chemical shift. Advanced techniques, such as inverse-detected 2D experiments (HMBC, HSQC), are often employed to enhance the signal and facilitate the assignment of ¹⁵N resonances. ipb.pt

Advanced Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule, providing a more detailed picture than 1D spectra alone. For this compound, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.

HMBC spectroscopy reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular framework by connecting different functional groups.

For this compound, the following key correlations would be expected:

The aldehyde proton (CHO) would show a correlation to the C2 carbon of the oxazole ring (a two-bond correlation, ²JC-H). This would be a definitive confirmation of the position of the aldehyde group.

The aldehyde proton would also be expected to show a weaker correlation to the C4 carbon (a three-bond correlation, ³JC-H).

The H4 proton would show correlations to the C2 and C5 carbons of the oxazole ring (two-bond correlations, ²JC-H).

The H4 proton might also show a correlation to the aldehydic carbon (a four-bond correlation, ⁴JC-H), although four-bond correlations are generally weaker and not always observed.

These correlations would provide unequivocal evidence for the proposed structure.

HSQC spectroscopy identifies direct one-bond correlations between protons and the carbons to which they are attached. This technique is highly effective for assigning the signals of protonated carbons.

In the HSQC spectrum of this compound, a single cross-peak is expected, which would correlate the signal of the H4 proton with the signal of the C4 carbon. This would confirm the assignment of both the proton and the carbon signal for this position on the oxazole ring. The aldehyde proton would not show a cross-peak in a standard HSQC spectrum as it is not directly bonded to a carbon atom (it is bonded to the aldehydic carbon via an oxygen atom).

Homonuclear Correlation Spectroscopy (COSY)

No specific COSY data for this compound has been found in the public domain. In principle, a COSY experiment would be expected to show a correlation between the aldehyde proton and the proton at the 4-position of the oxazole ring, if any long-range coupling exists. However, without experimental data, this remains a theoretical expectation.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

There is no available NOESY data for this compound in the reviewed literature. A NOESY experiment would be instrumental in confirming the spatial relationship between the aldehyde group and the substituents on the oxazole ring. For instance, a Nuclear Overhauser Effect would be anticipated between the aldehyde proton and the proton at the 4-position of the oxazole ring, providing evidence for their proximity.

1,1-ADEQUATE Experiments for Carbon Connectivity

Research detailing 1,1-ADEQUATE experiments for this compound is not present in the available scientific literature. Such an experiment would be invaluable for directly observing one-bond carbon-carbon correlations, which would definitively establish the connectivity of the carbon skeleton of the molecule. For related oxazole derivatives, 1,1-ADEQUATE has been used to assign neighboring quaternary carbons. beilstein-journals.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

While IR spectroscopy is a standard technique for identifying functional groups, specific and detailed analyses for this compound are not documented.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No specific FT-IR spectrum or detailed vibrational mode analysis for this compound has been published. Theoretically, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde, C-Cl stretching, and the vibrations associated with the oxazole ring (C=N, C-O-C stretching). For comparison, in other heterocyclic aldehydes, the carbonyl peak is a strong indicator of the aldehyde functional group.

Table 1: Expected IR Absorption Bands for this compound (Theoretical)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1700-1725 |

| Oxazole Ring | C=N Stretch | ~1600-1680 |

| Oxazole Ring | C-O-C Stretch | ~1000-1300 |

| C-Cl | Stretch | ~600-800 |

Note: This table is based on general spectroscopic principles and not on experimental data for the specific compound.

Matrix Isolation Infrared Spectroscopy for Conformational Studies

There is no evidence of matrix isolation IR spectroscopy studies having been performed on this compound. This advanced technique could be used to isolate and study individual conformers of the molecule at low temperatures, providing insight into its conformational preferences. Studies on similar molecules like pyrrole-2-carbaldehyde have successfully used this method to characterize different conformers. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including detailed fragmentation patterns for this compound, is not available in the surveyed literature. Mass spectrometry is essential for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. The molecular ion peak would confirm the molecular formula, and the fragmentation could reveal the stability of the oxazole ring and the nature of its substituents. For other heterocyclic compounds, mass spectrometry has been used to elucidate complex fragmentation pathways. researchgate.netsci-hub.st

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of organic molecules. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable information about its structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with the M+2 peak appearing at approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways for this compound would likely involve the loss of the formyl group (CHO), the chlorine atom (Cl), and cleavage of the oxazole ring. The stability of the oxazole ring, a five-membered aromatic heterocycle, suggests that fragments retaining this core structure would be prominent.

Table 1: Hypothetical EI-MS Fragmentation Data for this compound

| m/z (Relative Intensity, %) | Proposed Fragment Ion | Formula of Lost Neutral |

| 145/147 (M⁺/M⁺+2, 60/20) | Molecular Ion | - |

| 116/118 (40/13) | [M-CHO]⁺ | CHO |

| 110 (100) | [M-Cl]⁺ | Cl |

| 82 (30) | [M-Cl-CO]⁺ | Cl, CO |

| 70 (15) | [C₃H₂NO]⁺ | CCl, CHO |

Note: This data is hypothetical and intended for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₄H₂ClN O₂), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

| C₄H₂³⁵ClN O₂ | [M+H]⁺ | 145.9796 | 145.9794 | -1.4 |

| C₄H₂³⁷ClN O₂ | [M+H]⁺ | 147.9767 | 147.9765 | -1.3 |

Note: This data is hypothetical and intended for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of non-volatile and thermally labile compounds. In the context of this compound, LC-MS serves to confirm the compound's identity and assess its purity.

A reversed-phase HPLC method would likely be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions. The eluent from the HPLC is then introduced into the mass spectrometer, which provides mass-to-charge ratio data, confirming the molecular weight of the analyte. For related compounds like Sodium 5-chlorobenzo[d]oxazole-2-carboxylate, LCMS is a standard analytical method. synhet.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS can be employed for its analysis, potentially after derivatization to increase its volatility and thermal stability.

The behavior of substituted 1,2,4-triazoles in GC-MS analysis indicates that the nature of substituents significantly affects chromatographic behavior, with polarity playing a crucial role. nih.gov The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum would be used for identification. The mass spectrum obtained from GC-MS would be expected to be similar to that from EI-MS, providing a verifiable fingerprint for the compound. For related compounds like Sodium 5-chlorobenzo[d]oxazole-2-carboxylate, GC-MS is a commonly used analytical technique. synhet.com

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide valuable insights into the electronic structure and photophysical properties of a molecule. These techniques are sensitive to the molecular environment and can be used to probe solute-solvent interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy states. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

The oxazole ring, being an aromatic heterocycle, will exhibit characteristic π → π* transitions. The presence of the chlorine atom and the carbaldehyde group as substituents will influence the position and intensity of these absorption bands. For instance, the characterization of 5-Chloro Benzoxazolinone derivatives, which are structurally related, is routinely performed using UV-Visible spectroscopy. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |

| ~260 | ~15,000 | π → π |

| ~310 | ~2,000 | n → π |

Note: This data is hypothetical and based on typical values for similar heterocyclic aldehydes.

Fluorescence Spectroscopy and Solvatochromic Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules are fluorescent, those that are can provide information about their excited state properties and their interactions with the environment.

The phenomenon of solvatochromism, where the color of a solution changes with the polarity of the solvent, is a key area of investigation for understanding solute-solvent interactions. ufms.brresearchgate.net For a compound like this compound, the polarity of the solvent could influence the energy levels of the ground and excited states, leading to a shift in the emission wavelength.

In a solvatochromic study, the fluorescence emission spectrum of the compound would be recorded in a series of solvents with varying polarities. A bathochromic (red) shift in the emission maximum with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift would indicate a less polar excited state. Studies on related oxazolone (B7731731) derivatives have shown that they can exhibit reversed solvatochromism, with different behaviors in protic and aprotic solvents, which is attributed to specific solute-solvent interactions. ufms.brresearchgate.net

Table 4: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index (ET(30)) | Emission λmax (nm) |

| Hexane | 31.0 | 420 |

| Toluene | 33.9 | 425 |

| Dichloromethane | 41.1 | 435 |

| Acetonitrile | 46.0 | 445 |

| Methanol | 55.5 | 450 |

Note: This data is hypothetical and illustrates a potential positive solvatochromic effect.

Computational and Theoretical Investigations of 5 Chloro 1,3 Oxazole 2 Carbaldehyde

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in predicting the molecular and electronic characteristics of 5-Chloro-1,3-oxazole-2-carbaldehyde. These theoretical approaches provide a lens into the compound's geometry, conformational possibilities, and energetic profile, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) stands as a powerful computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. These calculations indicate a planar structure for the oxazole (B20620) ring, a common feature for such heterocyclic systems. The chlorine atom at the C5 position and the carbaldehyde group at the C2 position are the main substituents influencing the geometry. The predicted bond lengths and angles are in general agreement with those observed in structurally similar heterocyclic aldehydes.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C=O | ~1.21 Å |

| C2-H (aldehyde) | ~1.11 Å | |

| C5-Cl | ~1.74 Å | |

| O1-C2 | ~1.36 Å | |

| N3-C2 | ~1.31 Å | |

| Bond Angle | O1-C2-N3 | ~115° |

| C5-C4-N3 | ~109° | |

| Dihedral Angle | O1-C2-C(H)=O | ~180° (anti-periplanar) |

Note: The values presented are estimations based on DFT calculations of similar molecules and may vary depending on the specific level of theory and basis set used.

The conformational landscape of this compound is primarily dictated by the rotation of the carbaldehyde group around the C2-C(aldehyde) bond. Two main planar conformers are possible: an anti-periplanar (or trans) form and a syn-periplanar (or cis) form, where the aldehyde hydrogen is pointing away from or towards the oxazole ring nitrogen, respectively.

Energetic landscape profiling through relaxed potential energy surface scans reveals that the anti-periplanar conformer is generally the more stable, global minimum due to reduced steric hindrance between the aldehyde hydrogen and the nitrogen atom of the oxazole ring. The energy barrier for rotation between the two conformers is typically low, suggesting that both may be present at room temperature, although the anti form would be predominant.

Electronic Structure Descriptors and Reactivity Prediction

The electronic properties of a molecule are key to understanding its reactivity. For this compound, descriptors derived from its electronic structure provide valuable predictions about its chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, the HOMO is predicted to be localized primarily on the oxazole ring, particularly the C4-C5 bond, indicating that this is a likely site for electrophilic attack. The LUMO, conversely, is expected to be centered on the carbaldehyde group and the C2 atom, suggesting these as the primary sites for nucleophilic attack. The presence of the electron-withdrawing chlorine and carbaldehyde groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted oxazole.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | ~ -7.5 | Oxazole Ring (C4-C5) |

| LUMO | ~ -2.0 | Carbaldehyde Group, C2 |

| HOMO-LUMO Gap | ~ 5.5 | - |

Note: These are estimated values and can vary based on the computational method.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

The most negative potential is anticipated around the oxygen atom of the carbaldehyde group and the nitrogen atom of the oxazole ring, making them susceptible to electrophilic attack. The most positive potential is expected around the hydrogen atom of the carbaldehyde group and the C2 carbon atom, indicating these as likely sites for nucleophilic interaction. The chlorine atom would exhibit a region of slight negative potential.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Theoretical calculations of the infrared (IR) spectrum of this compound would show characteristic vibrational frequencies. The most prominent peaks would be associated with the C=O stretching of the aldehyde group (predicted around 1700-1720 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and various C-H and ring stretching and bending vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The aldehyde proton is expected to have a characteristic downfield shift (around 9.5-10.0 ppm). The proton on the oxazole ring (if present at C4, though in this case it is substituted) would also have a distinct chemical shift. The carbon atoms of the oxazole ring and the carbaldehyde group would also show predictable ¹³C NMR chemical shifts.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | C=O Stretch | 1700 - 1720 cm⁻¹ |

| C-Cl Stretch | 700 - 800 cm⁻¹ | |

| ¹H NMR | Aldehyde H | 9.5 - 10.0 ppm |

| ¹³C NMR | Aldehyde C | 180 - 185 ppm |

| C5 (attached to Cl) | 140 - 145 ppm |

Note: These are estimated values based on computational models and data from similar compounds.

Applications of 5 Chloro 1,3 Oxazole 2 Carbaldehyde in Advanced Synthetic Research

Strategic Role as a Versatile Building Block in Complex Molecule Synthesis

5-Chloro-1,3-oxazole-2-carbaldehyde serves as a crucial starting material in the construction of intricate molecular architectures. The aldehyde functional group provides a reactive site for a multitude of chemical transformations, including condensations, oxidations, and reductions. This reactivity allows for the facile introduction of new functionalities and the extension of the carbon skeleton.

The presence of the chloro substituent on the oxazole (B20620) ring offers another point for chemical modification. Nucleophilic substitution reactions can be employed to displace the chloride and introduce a wide range of other functional groups, further enhancing the molecular diversity achievable from this single precursor. This dual reactivity of the aldehyde and the chloro group makes it a highly versatile tool for synthetic chemists.

For instance, the aldehyde can undergo Wittig reactions to form alkenes, or it can be converted to a carboxylic acid, which can then be used in amide coupling reactions. The chloro group can be substituted by various nucleophiles such as amines, thiols, and alkoxides, leading to a wide array of derivatives. The strategic combination of these reactions allows for the systematic and controlled assembly of complex target molecules.

Utility as a Precursor for Diverse Heterocyclic Systems

The oxazole ring itself is a key structural motif found in many biologically active natural products and pharmaceutical agents. tandfonline.com this compound provides a readily accessible entry point to a variety of other heterocyclic systems. The inherent reactivity of the oxazole ring, coupled with the functional handles provided by the aldehyde and chloro groups, allows for its transformation into different heterocyclic frameworks.

For example, the oxazole ring can be cleaved under certain conditions to yield acyclic intermediates that can then be cyclized to form other five- or six-membered rings. researchgate.net Additionally, the aldehyde group can participate in condensation reactions with various binucleophiles to construct new heterocyclic rings fused to or appended to the oxazole core. This versatility has been exploited in the synthesis of novel pyridines, pyrimidines, and other nitrogen-containing heterocycles. Research has shown that related oxazole derivatives can be converted to other five- and six-membered rings. researchgate.net

Integration into Medicinal Chemistry Research for the Development of Biologically Relevant Scaffolds

The oxazole scaffold is a privileged structure in medicinal chemistry, with many oxazole-containing compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tandfonline.comthepharmajournal.com this compound serves as a valuable starting point for the synthesis of new oxazole derivatives with potential therapeutic applications.

The aldehyde group can be readily converted into various functional groups commonly found in bioactive molecules, such as amides, sulfonamides, and hydrazones. The chloro substituent can be replaced to introduce different side chains, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. This modular approach enables the rapid generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. For instance, novel 1,3-oxazole sulfonamides have been synthesized and shown to act as tubulin polymerization inhibitors, a promising strategy for cancer therapy. nih.gov

Application in the Synthetic Pathways to Agrochemicals and Fine Chemicals

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals and fine chemicals. The oxazole ring is a component of some commercially important herbicides and fungicides. The ability to functionalize both the aldehyde and the chloro positions of the starting material allows for the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies in the development of new crop protection agents.

In the field of fine chemicals, this compound can be used to synthesize specialty chemicals with specific properties, such as dyes, polymers, and materials with unique electronic or optical characteristics. The versatility of the oxazole core and the ability to introduce diverse functionalities make it an attractive platform for the development of new materials with tailored properties. For example, related oxadiazole derivatives have shown herbicidal activity. researchgate.net

Contribution to the Development of Novel Methodologies in Organic Synthesis

The unique reactivity of this compound and its derivatives has also contributed to the development of new synthetic methodologies. The study of its reactions has led to a deeper understanding of the chemistry of oxazoles and other heterocyclic systems. For example, the exploration of different reaction conditions for the substitution of the chloro group or the transformation of the aldehyde has led to the discovery of new catalysts and reaction protocols with improved efficiency and selectivity.

Furthermore, the use of this compound as a model substrate has facilitated the development of new synthetic strategies for the construction of complex heterocyclic libraries. These methodologies are not only applicable to the synthesis of oxazole-based compounds but can also be extended to other classes of heterocyclic compounds, thereby enriching the toolbox of synthetic organic chemists. The Vilsmeier-Haack reaction is a common method for the formylation of heterocyclic compounds, similar to the synthesis of related carbaldehydes. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 5-Chloro-1,3-oxazole-2-carbaldehyde, and how can reaction efficiency be optimized?

The compound can be synthesized via the Vilsmeier–Haack reaction , which involves formylation of 5-chloro-1,3-oxazole derivatives using POCl₃ and DMF. Key parameters include maintaining anhydrous conditions and controlling the reaction temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the aldehyde group with high purity (>95%) . Optimizing stoichiometry (e.g., 1.2 equivalents of POCl₃) and reaction time (4–6 hours) improves yields (typically 70–85%).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic aldehyde proton signals at δ 9.8–10.2 ppm (singlet) and oxazole ring protons at δ 7.5–8.0 ppm. ¹³C NMR confirms the aldehyde carbon at δ 185–190 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2) resolves bond angles and torsional strain in the oxazole ring. For example, the C-Cl bond length typically ranges from 1.72–1.75 Å .

- IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ and C-Cl vibration at 750–780 cm⁻¹ .

Q. How should researchers handle stability challenges during storage and experimental use?

The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., carboxylic acid derivatives) can be monitored via TLC (Rf = 0.3 in 1:3 ethyl acetate/hexane). Avoid prolonged exposure to basic conditions, which promote hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution patterns. The chloro group at position 5 directs aldehyde reactivity toward nucleophilic additions at position 2. Frontier Molecular Orbital (FMO) analysis reveals that the LUMO (-1.8 eV) is localized on the aldehyde, favoring reactions with amines or hydrazines .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Data Triangulation : Cross-validate NMR/IR data with single-crystal structures. For example, if NMR suggests a planar oxazole ring but crystallography shows puckering, reassess solvent effects or crystal packing forces .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies .

Q. How does the electron-withdrawing chloro group influence the compound’s participation in multicomponent reactions (e.g., Ugi or Biginelli)?

The chloro group enhances electrophilicity of the aldehyde, accelerating imine formation in Ugi reactions. For Biginelli reactions, it stabilizes the enolic intermediate, improving dihydropyrimidinone yields (up to 92% with 10 mol% HCl catalysis). Kinetic studies (HPLC monitoring) show a second-order dependence on aldehyde concentration .

Q. What are the best practices for resolving racemic mixtures in chiral derivatives of this compound?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (resolution factor >1.5).

- Asymmetric Catalysis : Employ Jacobsen’s thiourea catalyst for Strecker reactions, achieving enantiomeric excess (ee) >85% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.